molecular formula C14H20N2O3 B8524444 N-(1-Hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide CAS No. 64920-78-1

N-(1-Hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide

Cat. No. B8524444
CAS RN: 64920-78-1
M. Wt: 264.32 g/mol
InChI Key: QGMATYHCZCEEIN-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-Hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64920-78-1

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)morpholine-4-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-11(13(17)12-5-3-2-4-6-12)15-14(18)16-7-9-19-10-8-16/h2-6,11,13,17H,7-10H2,1H3,(H,15,18)

InChI Key

QGMATYHCZCEEIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC(=O)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 15.2 grams of norephedrine in 200 ml. of CH2Cl2 was cooled to 0-5° C. To this 11.0 grams of triethylamine was added with stirring. To the stirred mixture a solution of 14.9 grams of morpholine carbonyl chloride in 10 ml. of CH2Cl2 was added dropwise. The mixture was then stirred for 2 hours and left to stand at room temperature for 16 hours. The mixture was washed with water and the organic layer was dried over anhydrous sodium sulfate. The organic layer was then filtered and evaporated to a small volume. The hydroxyethylurea, N-(1-methyl-2-phenyl-2-hydroxyethyl)-4-morpholinecarboxamide was filtered off as a white solid and recrystallized from CH2Cl2.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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